Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure includes:
- Ethyl carboxylate at position 1, enhancing solubility and modulating electronic properties.
- 4-Oxo group at position 4, contributing to hydrogen-bonding interactions.
- 3-(4-Trifluoromethylphenyl) substituent, a lipophilic group that improves membrane permeability and metabolic stability.
- 5-(2-Methylbenzamido) group, a bulky aromatic amide that may influence steric interactions in biological targets.
Properties
IUPAC Name |
ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)16-7-5-4-6-13(16)2)18(17)22(32)30(29-19)15-10-8-14(9-11-15)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSYMIFLNTWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the thienopyridazine class and is characterized by its unique heterocyclic structure, which includes a thieno[3,4-d]pyridazine ring system with various functional groups that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C24H18F3N3O4S, with a molecular weight of 501.48 g/mol. It features several notable structural elements:
- Thieno[3,4-d]pyridazine ring : A fused bicyclic structure that contributes to the compound's biological properties.
- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methylbenzamido group : Potentially involved in interactions with specific receptors or enzymes.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H18F3N3O4S |
| Molecular Weight | 501.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds within the thienopyridazine class may exhibit:
- Antimicrobial properties : Potential effectiveness against bacterial strains due to structural similarities with known antimicrobial agents.
- Anticancer activity : Ability to inhibit tumor cell proliferation through interference with specific signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds within the thienopyridazine family. For instance:
- Antimicrobial Activity : A study demonstrated that similar thienopyridazines exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group was noted to enhance this effect due to increased lipophilicity, facilitating membrane penetration .
- Cytotoxic Effects : Research on related compounds revealed that certain thienopyridazines could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of cell cycle regulators and pro-apoptotic factors .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Key Differences
*Estimated based on the molecular formula (C23H19F3N4O4S).
Impact of Substituents on Properties
- 2-Methylbenzamido: Likely improves target selectivity and resistance to enzymatic degradation due to the amide bond and aromatic methyl group.
- R3 Substituent: 4-(Trifluoromethyl)phenyl (Target, 30): Enhances lipophilicity (logP) and electron-withdrawing effects, critical for membrane penetration and binding to hydrophobic pockets . Phenyl (): Baseline aromatic group with lower electronegativity, often used to assess the necessity of halogenated substituents.
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The ethyl carboxylate group in all analogs improves aqueous solubility, critical for bioavailability.
- logP : The target compound’s logP is predicted to be higher than Compound 30 due to the 2-methylbenzamido group, which may necessitate formulation adjustments for optimal absorption.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, similar thieno[3,4-d]pyridazine derivatives are synthesized by coupling 2-methylbenzamide precursors with activated pyridazine intermediates under reflux in ethanol or DMF . Yield optimization requires precise stoichiometric control of trifluoromethylphenyl substituents and monitoring reaction intermediates via TLC or HPLC. Catalytic additives like acetic acid or iodine may enhance cyclization efficiency .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic signals (e.g., trifluoromethyl group at ~125–130 ppm in , ethyl ester protons as a quartet at ~4.3 ppm in ) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm stereochemistry and hydrogen bonding patterns .
- HRMS : Validate molecular weight and fragmentation patterns with high-resolution mass spectrometry .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Trifluoromethyl groups may reduce aqueous solubility; consider sonication or co-solvents like cyclodextrins .
- Stability : Perform accelerated degradation studies under light, heat, and humidity. Monitor via HPLC for decomposition products (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thieno[3,4-d]pyridazine core?
- Methodological Answer :
- Core Modifications : Replace the 2-methylbenzamido group with halogenated or electron-withdrawing analogs to assess impact on bioactivity (e.g., tau aggregation inhibition) .
- Substituent Analysis : Compare trifluoromethylphenyl with alkyl/aryl groups at position 3 to determine steric/electronic effects on target binding .
- Biological Assays : Use fluorescence polarization or SPR to quantify binding affinity to tau protein .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with tau fibril binding pockets. Prioritize derivatives with predicted hydrogen bonding to Lys353 or π-π stacking with Phe346 .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Apply QSAR models to predict permeability (LogP), CYP450 inhibition, and hERG liability .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal methods (e.g., cell-based vs. biochemical assays). For tau aggregation, use Thioflavin T fluorescence (in vitro) and transgenic neuron models (ex vivo) .
- Batch Consistency : Ensure compound purity (>95% via HPLC) and confirm absence of aggregates via DLS .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
